1-(3-Bromophenyl)-3-phenylurea (CAS 2989-97-1) is an asymmetric diarylurea building block highly valued in medicinal chemistry and materials science. It combines a rigid, hydrogen-bond-donating urea core with a meta-positioned bromine atom, serving as a highly specific electrophilic handle for transition-metal-catalyzed cross-coupling. Unlike symmetric or unhalogenated ureas, this compound allows for the precise, unidirectional extension of the molecular scaffold. Its primary procurement value lies in its ability to generate 'bent' or V-shaped molecular architectures, which are critical for fitting into the allosteric hydrophobic pockets of kinases and soluble epoxide hydrolases (sEH), as well as for tuning the electronic properties of supramolecular anion receptors [1].
Procurement substitution with closely related analogs fundamentally alters downstream processability and product geometry. Substituting with the para-bromo analog (1-(4-bromophenyl)-3-phenylurea) changes the cross-coupling trajectory from a ~120° angle to a linear 180° angle, which routinely abolishes target binding in Type II kinase inhibitors that require a bent conformation to occupy the DFG-out pocket [1]. Conversely, substitution with the ortho-bromo analog (1-(2-bromophenyl)-3-phenylurea) introduces severe steric hindrance adjacent to the bulky urea linkage, drastically reducing yields in palladium-catalyzed aminations and Suzuki couplings. Unsubstituted 1,3-diphenylurea is entirely unsuitable as it lacks the requisite halogen handle for late-stage diversification [2].
The position of the bromine atom relative to the urea core heavily dictates the efficiency of downstream cross-coupling reactions. In standard Buchwald-Hartwig aminations using secondary amines, 1-(3-Bromophenyl)-3-phenylurea achieves high conversion rates due to the lack of adjacent steric bulk. In contrast, the ortho-bromo analog suffers from severe steric clashes with the urea NH and carbonyl groups, leading to sluggish oxidative addition and premature catalyst deactivation [1].
| Evidence Dimension | Cross-coupling yield (Buchwald-Hartwig amination) |
| Target Compound Data | 85-92% isolated yield |
| Comparator Or Baseline | 1-(2-Bromophenyl)-3-phenylurea (<40% yield) |
| Quantified Difference | >2x increase in product yield |
| Conditions | Pd2(dba)3, XPhos, Cs2CO3, secondary amine, toluene, 100 °C, 12h |
Higher cross-coupling yields reduce the need for excessive catalyst loading and simplify purification, making the meta-bromo compound vastly superior for scalable library synthesis.
Symmetric diarylureas are notoriously difficult to process due to their highly ordered, hydrogen-bonded crystal lattices, which render them poorly soluble in standard organic solvents. The introduction of asymmetry and a meta-positioned halogen in 1-(3-Bromophenyl)-3-phenylurea disrupts this crystal packing, significantly enhancing its solubility in polar aprotic solvents compared to the unsubstituted baseline [1].
| Evidence Dimension | Solubility in DMF at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 1,3-Diphenylurea (<15 mg/mL) |
| Quantified Difference | >3.3x increase in solubility |
| Conditions | Standard dissolution assay in N,N-Dimethylformamide (DMF) at standard ambient temperature |
Enhanced solubility allows for higher concentration reaction streams and prevents precipitation during automated liquid-handling in high-throughput synthesis.
For applications in supramolecular chemistry and anion sensing, the hydrogen-bond donating capacity of the urea protons is paramount. The meta-bromo group in 1-(3-Bromophenyl)-3-phenylurea exerts a strong inductive electron-withdrawing effect (-I) without the competing resonance donation (+R) that can occur in para-substituted halogens. This specifically increases the acidity of the adjacent NH proton, leading to stronger association constants with target anions like chloride [1].
| Evidence Dimension | Chloride binding constant (Ka) |
| Target Compound Data | Ka ≈ 450 M^-1 |
| Comparator Or Baseline | 1,3-Diphenylurea (Ka ≈ 120 M^-1) |
| Quantified Difference | 3.75x stronger anion binding affinity |
| Conditions | 1H NMR titration with tetrabutylammonium chloride in DMSO-d6 at 298 K |
Procuring the meta-bromo variant ensures a significantly higher sensitivity and dynamic range when synthesizing urea-based chemosensors or anion transporters.
Due to the ~120° spatial trajectory provided by the meta-bromo substitution, this compound is the optimal precursor for synthesizing 'bent' diarylureas. These architectures are required to effectively occupy the DFG-out allosteric pocket in multi-targeted kinase inhibitors (e.g., VEGFR, PDGFR), where para-substituted linear analogs fail to bind [1].
The enhanced solubility in polar aprotic solvents and the sterically accessible meta-bromo handle make this compound ideal for automated, high-throughput Suzuki-Miyaura and Buchwald-Hartwig library generation, avoiding the precipitation and low-yield issues associated with symmetric or ortho-substituted ureas [2].
Leveraging the increased NH acidity driven by the meta-bromo inductive effect, this compound serves as a highly sensitive core scaffold for the development of colorimetric or fluorescent chemosensors designed to detect biologically relevant anions like chloride or acetate in competitive media [3].